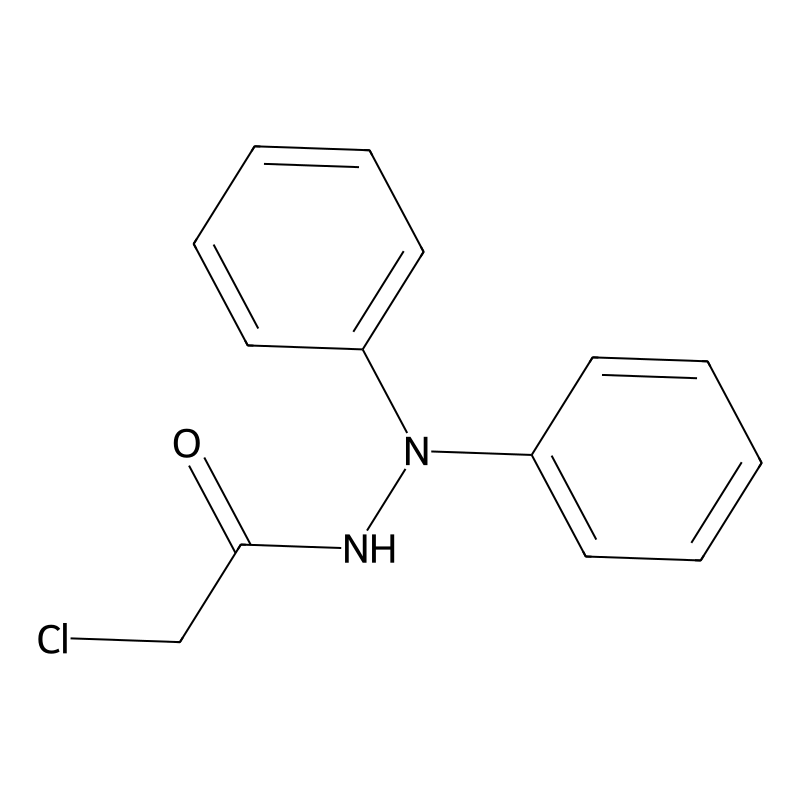

2-chloro-N',N'-diphenylacetohydrazide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N',N'-diphenylacetohydrazide is a chemical compound characterized by the presence of a chloro group, two phenyl rings, and a hydrazide functional group. Its molecular structure can be represented as C16H16ClN3O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This compound is part of a broader class of hydrazides that have gained attention for their diverse biological activities and potential applications in medicinal chemistry.

- Acylation: The hydrazide group can react with acyl chlorides to form more complex derivatives.

- Hydrolysis: Under acidic or basic conditions, the hydrazide can be hydrolyzed to yield corresponding acids and amines.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Chloro-N',N'-diphenylacetohydrazide and its derivatives have shown significant biological activity, particularly in antiviral and antimicrobial research. For instance, its derivatives have been evaluated for their efficacy against various viral strains, including the Ebola virus, demonstrating promising antiviral properties . Additionally, studies have indicated potential analgesic effects when tested against pain models, suggesting its utility as a therapeutic agent .

The synthesis of 2-chloro-N',N'-diphenylacetohydrazide typically involves the following steps:

- Starting Materials: The synthesis often begins with diphenylhydrazine or its derivatives.

- Chloroacetylation: The reaction of diphenylhydrazine with chloroacetyl chloride in an appropriate solvent (e.g., toluene) under reflux conditions leads to the formation of 2-chloro-N',N'-diphenylacetohydrazide.

- Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a pure compound suitable for further testing.

This method allows for the efficient production of the compound while maintaining high purity levels.

2-Chloro-N',N'-diphenylacetohydrazide has several applications, particularly in:

- Pharmaceuticals: Its derivatives are explored for their potential as antiviral and analgesic agents.

- Agricultural Chemistry: Some derivatives exhibit antifungal activity, making them candidates for agricultural applications against resistant fungal strains .

- Material Science: Hydrazides like this compound are investigated for their properties in polymer chemistry and materials science due to their ability to form stable complexes.

Interaction studies involving 2-chloro-N',N'-diphenylacetohydrazide focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have been employed to predict how these compounds interact with specific proteins (e.g., cyclooxygenase enzymes), highlighting their potential therapeutic mechanisms . These studies provide insights into optimizing structure-activity relationships for enhanced efficacy.

Several compounds share structural similarities with 2-chloro-N',N'-diphenylacetohydrazide. Here are a few notable examples:

These compounds illustrate the diversity within the hydrazide class and highlight the unique properties that 2-chloro-N',N'-diphenylacetohydrazide possesses due to its specific structural features.